3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate
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Overview
Description
3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate is a heterocyclic compound that features a thiazole ring fused with an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with thioamide compounds in the presence of oxidizing agents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or isoquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing into its potential as an anticancer agent, with studies indicating its ability to inhibit certain cancer cell lines.
Mechanism of Action
The mechanism by which 3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate exerts its effects involves interactions with various molecular targets. In biological systems, it can bind to enzymes and receptors, disrupting their normal function. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share a similar thiazole ring structure but differ in their fused ring systems.
Thiadiazoles: These compounds also contain a thiazole ring but with different substituents and ring fusion patterns.
Isoquinoline derivatives: Compounds with an isoquinoline core but different functional groups and ring systems.
Uniqueness
3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate is unique due to its specific ring fusion and the presence of a perchlorate counterion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
37512-70-2 |
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Molecular Formula |
C12H12ClNO4S |
Molecular Weight |
301.75 g/mol |
IUPAC Name |
3-methyl-2,3-dihydro-[1,3]thiazolo[2,3-a]isoquinolin-4-ium;perchlorate |
InChI |
InChI=1S/C12H12NS.ClHO4/c1-9-8-14-12-11-5-3-2-4-10(11)6-7-13(9)12;2-1(3,4)5/h2-7,9H,8H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
DMQFFCXVICRXMT-UHFFFAOYSA-M |
Canonical SMILES |
CC1CSC2=[N+]1C=CC3=CC=CC=C32.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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